molecular formula C6H6Cu6O24P6 B1599157 Copper phytate CAS No. 63903-50-4

Copper phytate

Cat. No.: B1599157
CAS No.: 63903-50-4
M. Wt: 1029.2 g/mol
InChI Key: GSTJMZSVSXIKES-UHFFFAOYSA-B
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phytic acid, hexacopper (II) salt typically involves the reaction of phytic acid with copper (II) salts under controlled conditions. One common method is to dissolve phytic acid in water and then add a solution of copper (II) sulfate. The reaction mixture is stirred and heated to facilitate the formation of the copper phytate complex. The resulting product is then filtered, washed, and dried to obtain the pure compound .

Industrial Production Methods

Industrial production of phytic acid, hexacopper (II) salt follows similar principles but on a larger scale. The process involves the use of large reactors where phytic acid and copper (II) sulfate solutions are mixed and reacted under controlled temperature and pH conditions. The product is then subjected to filtration, washing, and drying processes to obtain the final compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Copper phytate undergoes various chemical reactions, including complexation, hydrolysis, and precipitation. The compound can form complexes with other metal ions, undergo hydrolysis in acidic or basic conditions, and precipitate out of solution under certain conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of phytic acid, hexacopper (II) salt include copper ions, phytic acid, and various intermediate complexes depending on the reaction conditions .

Mechanism of Action

The mechanism of action of phytic acid, hexacopper (II) salt involves its strong chelating properties, which allow it to bind to metal ions and form stable complexes. This chelation process can interfere with the availability of metal ions, affecting various biochemical and physiological processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Properties

IUPAC Name

hexacopper;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O24P6.6Cu/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTJMZSVSXIKES-UHFFFAOYSA-B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cu6O24P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1029.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63903-50-4
Record name Phytic acid, hexacopper (II) salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063903504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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